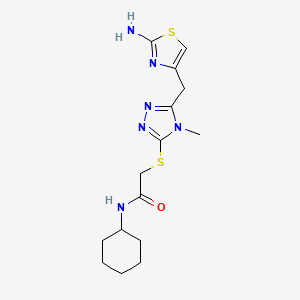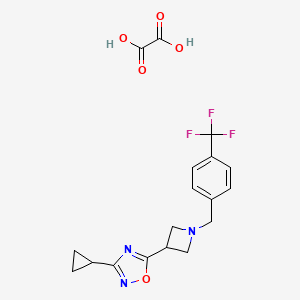
3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H18F3N3O5 and its molecular weight is 413.353. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Design
1,2,4-Oxadiazoles, including derivatives similar to the mentioned compound, are of significant interest in medicinal chemistry due to their wide range of biological activities. Hemming et al. (2013) explored the synthesis of 1,2,4-oxadiazoles through cycloreversions of oxadiazabicyclo[3.2.0]heptenes, highlighting their potential applications in drug design and development (Hemming, Khan, O’Gorman, & Pitard, 2013). This research underscores the versatility of 1,2,4-oxadiazole compounds in synthesizing molecules with potential therapeutic effects.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
In the realm of materials science, 1,2,4-oxadiazole derivatives have been utilized in the development of efficient organic light-emitting diodes (OLEDs). Jin et al. (2014) demonstrated the use of 1,2,4-oxadiazole compounds as green phosphors in OLEDs, achieving high photoluminescence quantum efficiency yields. This research points to the utility of 1,2,4-oxadiazole derivatives in enhancing the performance and efficiency of OLEDs, thereby contributing to advances in display technologies and lighting systems (Jin, Wang, Xue, Li, Zhang, Liu, Liang, Zheng, & Zuo, 2014).
Antibacterial and Anticonvulsant Activities
The antibacterial and anticonvulsant properties of 1,2,4-oxadiazole derivatives have also been a focus of scientific research. Parameshwar et al. (2017) investigated the synthesis and antibacterial activity of novel oxadiazole compounds, providing evidence of their potential as antibacterial agents (Parameshwar, Selvam, Ghashang, & Guhanathan, 2017). Similarly, Saini (2018) conducted studies on thiazolidinone and azetidinone derivatives from indole moiety, examining their anticonvulsant effects, further illustrating the therapeutic potential of oxadiazole derivatives in treating convulsive disorders (Saini, 2018).
Organic Synthesis and Chemical Reactivity
The applications of 1,2,4-oxadiazole oxalate extend into organic synthesis, where they serve as key intermediates in the construction of complex molecules. Hou et al. (2016) detailed an efficient scale-up synthesis of a potent and selective isoxazole-containing S1P1 receptor agonist, featuring a 1,2,4-oxadiazole moiety. This work not only showcases the chemical reactivity of oxadiazole derivatives but also their role in synthesizing bioactive compounds with potential pharmaceutical applications (Hou, Zhu, Chen, Watterson, Pitts, Dyckman, Carter, Mathur, & Zhang, 2016).
properties
IUPAC Name |
3-cyclopropyl-5-[1-[[4-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O.C2H2O4/c17-16(18,19)13-5-1-10(2-6-13)7-22-8-12(9-22)15-20-14(21-23-15)11-3-4-11;3-1(4)2(5)6/h1-2,5-6,11-12H,3-4,7-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZTWJYNCJERIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-(1-(4-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


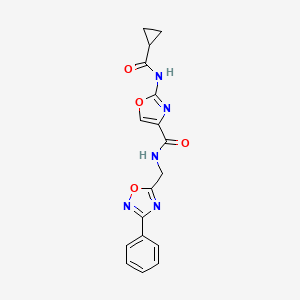
![5-(2-Fluoropyridine-3-carbonyl)-5-azaspiro[3.5]nonan-8-one](/img/structure/B2912771.png)

![3-hexyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2912775.png)
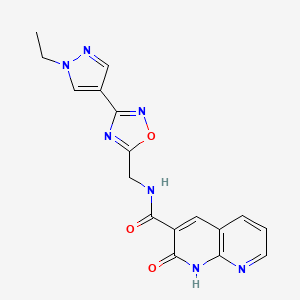
![N-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2912778.png)
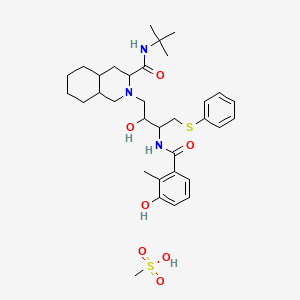
![N-(2,4-difluorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2912782.png)
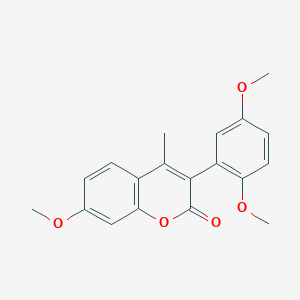
![(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2912784.png)
